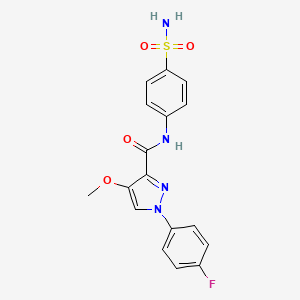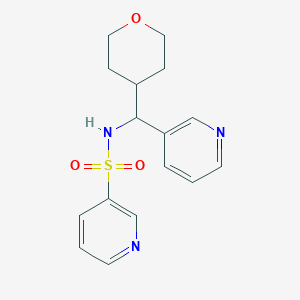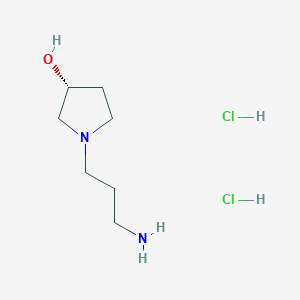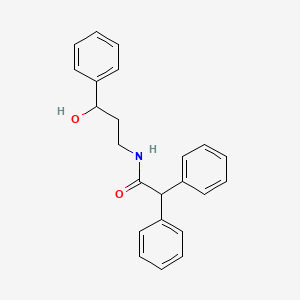![molecular formula C28H25ClN4O2 B2470349 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 1215508-51-2](/img/structure/B2470349.png)
2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C28H25ClN4O2 and its molecular weight is 484.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in the synthesis and characterization of potent tubulin inhibitors, like D-24851, which is under preclinical development. The synthesis follows a straightforward route from unsubstituted indole and is characterized by NMR experiments and X-ray crystallography (Knaack et al., 2001).
Antimicrobial Applications
- Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms, with some showing promising activities (Debnath & Ganguly, 2015).
Chemical Reactions and Derivatives
- It has been used in reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides, leading to the formation of various 5H-pyrimido[5,4-b]indole derivatives, which are of interest in medicinal chemistry (Shestakov et al., 2009).
Radioligand Development for Imaging
- The compound has been used in the synthesis of novel ligands for molecular imaging, such as in the development of SSR180575, a translocator protein ligand for positron emission tomography (PET) imaging of glioma (Cheung et al., 2014).
Alpha 1 Adrenoceptor Affinity
- Some derivatives have been evaluated for their affinity to alpha 1 adrenoceptors, indicating potential applications in cardiovascular research (Russo et al., 1991).
Potential in Synthesizing New Compounds
- The compound's derivatives have been used in synthesizing novel compounds with potential applications in pharmacology and biochemistry, such as 4-hydrazino-5H-pyrimido[5,4-b]indole (Monge et al., 1986).
Antiallergic Agents
- Derivatives of this compound have been explored as novel antiallergic agents, showing significant potency in preclinical models (Menciu et al., 1999).
Antibacterial Activity and QSAR Studies
- It's involved in the synthesis of compounds evaluated for antibacterial activity against various bacteria, with QSAR studies indicating the impact of structural and physicochemical parameters (Desai et al., 2008).
Anticancer Drug Synthesis
- There has been research on synthesizing anticancer drugs using derivatives of this compound, focusing on molecular docking analysis and targeting specific cancer receptors (Sharma et al., 2018).
properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O2/c1-18(2)19-11-13-21(14-12-19)31-25(34)16-33-24-10-6-4-8-22(24)26-27(33)28(35)32(17-30-26)15-20-7-3-5-9-23(20)29/h3-14,17-18H,15-16H2,1-2H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNXZAJVFTUIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2470266.png)

![N'-(5-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2470268.png)


![3-[(5-Fluoropyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2470271.png)
![5-bromo-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2470273.png)



![4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B2470282.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2470284.png)
